

Unveiling the Selectivity of BMS-351: A Comparative Analysis

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Compound of Interest

Compound Name: BMS-351

Cat. No.: B606230

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **BMS-351**, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase, with other key alternatives in the treatment landscape of castration-resistant prostate cancer (CRPC). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to offer an objective assessment of **BMS-351**'s performance for research and drug development professionals.

Introduction to BMS-351

BMS-351 is a promising therapeutic agent that targets cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.^[1] Unlike other therapies, **BMS-351** is designed to selectively inhibit the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens that fuel the growth of prostate cancer. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

Comparative Selectivity Profile

The selectivity of a drug is a critical determinant of its therapeutic index. To objectively evaluate **BMS-351**, its inhibitory activity against a panel of key cytochrome P450 enzymes was compared to that of other CYP17A1 inhibitors, namely abiraterone and orteronel (TAK-700).

Table 1: Comparative IC₅₀ Values (nM) of CYP17A1 Inhibitors Against Steroidogenic CYPs

Compound	CYP17A1 Lyase	CYP11B1 (Steroid 11 β -hydroxylase)	CYP21A2 (Steroid 21-hydroxylase)
BMS-351	19	>10,000	>10,000
Abiraterone	13	150	250

Data for **BMS-351** and Abiraterone from Huang A, et al. ACS Med Chem Lett. 2015.

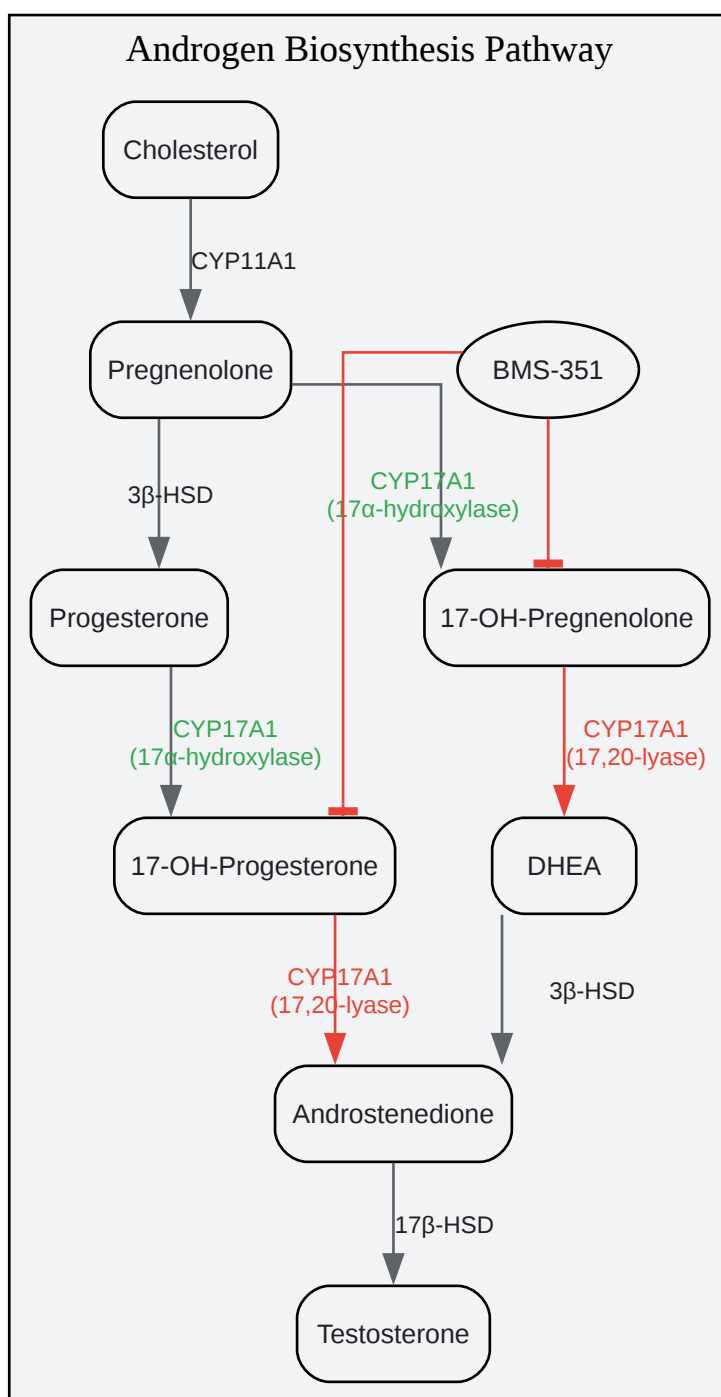
Table 2: Comparative IC50 Values (μ M) Against a Panel of Xenobiotic-Metabolizing CYPs

Compound	CYP1A2	CYP2C8	CYP2C9	CYP2C19	CYP2B6	CYP2D6	CYP3A4/5
BMS-351	Weak inhibition	N/A	N/A	N/A	N/A	N/A	N/A
Abiraterone	N/A	N/A	N/A	N/A	N/A	0.23	Substrate
Orteronel (TAK-700)	17.8	27.7	30.8	38.8	>100	>100	>100

Data for **BMS-351** from Huang A, et al. ACS Med Chem Lett. 2015. Data for Abiraterone from Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2. Data for Orteronel from Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel. N/A indicates data not available from the searched sources.

Signaling Pathway and Experimental Workflow

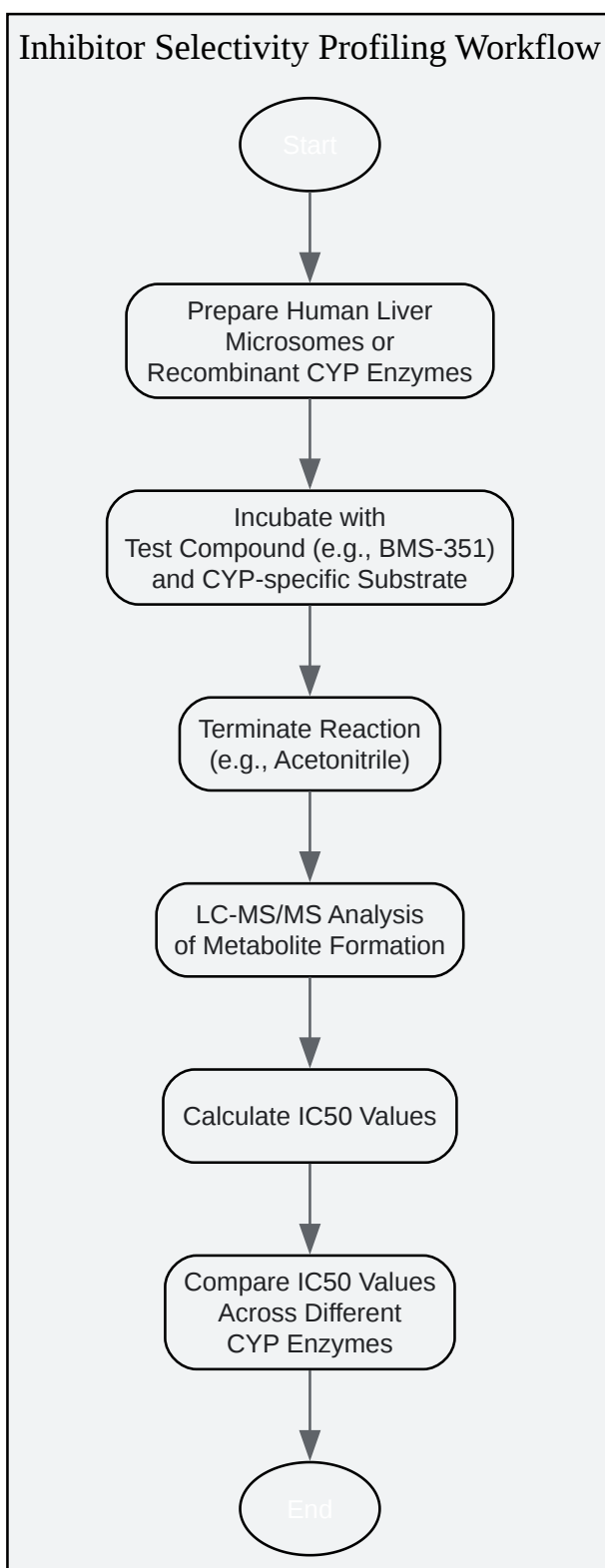
To understand the context of **BMS-351**'s action and the methods used for its validation, the following diagrams illustrate the androgen biosynthesis pathway and a typical experimental workflow for assessing inhibitor selectivity.



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Caption: Simplified androgen biosynthesis pathway highlighting the inhibitory action of **BMS-351** on CYP17A1 lyase.

Inhibitor Selectivity Profiling Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
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